Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-
Description
The compound “Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-” (hereafter referred to as the target compound) is a spirocyclic trifluoroacetamide derivative. Its structure features a unique 2-oxa-6-azaspiro[3.4]octane ring system, where oxygen and nitrogen atoms are embedded in a fused bicyclic framework. The trifluoroacetamide group (-CO-NH-CF₃) introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence intermolecular interactions. The absence of a methyl group in the target compound likely reduces steric hindrance and alters lipophilicity, though further experimental validation is required.
Properties
Molecular Formula |
C8H11F3N2O2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide |
InChI |
InChI=1S/C8H11F3N2O2/c9-8(10,11)6(14)13-5-1-12-2-7(5)3-15-4-7/h5,12H,1-4H2,(H,13,14) |
InChI Key |
NZOYVYYUOWPHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1)COC2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a spirocyclic amine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with various enzymes and receptors. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl Derivative (CAS 219869-46-2)
- Molecular Formula : C₉H₁₃F₃N₂O₂
- Molar Mass : 238.21 g/mol
- Steric effects from the methyl group may hinder binding to certain enzymatic pockets, altering biological activity .
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Molecular Formula : C₂₃H₁₇N₃OS
- Molar Mass : 375.46 g/mol
- Key Differences: Contains a pyridine-thioacetamide core with styryl substituents, enabling π-π stacking and extended conjugation.
Substituted 2-Benzylamino-2-Phenyl-Acetamides
- Representative Example: 2-Benzylamino-2-phenyl-acetamide derivatives (e.g., from Newron Pharmaceuticals)
- Key Differences :
Cephalosporin Derivatives with Acetamide Side Chains
- Example: (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key Differences :
Structural and Functional Analysis Table
*Assumed based on structural analogy to .
Research Findings and Implications
- Electron-Withdrawing Effects: The trifluoroacetamide group in the target compound likely enhances resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., 2-benzylamino-2-phenyl-acetamide) .
- Biological Activity Gaps : While pyridine-thioacetamides and cephalosporins exhibit documented antimicrobial effects, the target compound’s spirocyclic structure may favor applications in central nervous system (CNS) disorders or as a kinase inhibitor, necessitating further pharmacological profiling.
Biological Activity
Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl is a complex organic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is with a molar mass of approximately 224.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound features a trifluoroacetamide group that enhances its interaction with biological targets, potentially leading to significant therapeutic applications. The spirocyclic structure provides rigidity and stability, which are crucial for its binding affinity towards various enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C8H11F3N2O2 |
| Molar Mass | 224.18 g/mol |
| CAS Number | 219869-31-5 |
Antimicrobial Properties
Research indicates that Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl exhibits notable antimicrobial properties. The trifluoroacetamide moiety is believed to facilitate strong hydrogen bonding with microbial enzymes, enhancing its efficacy against various pathogens.
- Antibacterial Activity : In vitro studies have shown that derivatives of acetamides exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to Acetamide have shown promising activity comparable to standard antibiotics such as levofloxacin .
- Antiviral Potential : The compound's ability to inhibit viral replication has also been explored. Its interaction with viral proteins can potentially disrupt the viral life cycle, making it a candidate for further antiviral research.
The mechanism by which Acetamide exerts its biological effects primarily involves:
- Binding Interactions : The trifluoroacetamide group forms strong hydrogen bonds with active sites on enzymes and receptors.
- Structural Rigidity : The spirocyclic structure enhances binding affinity and selectivity towards biological targets, which is critical for its pharmacological effects.
Case Studies
Several studies have investigated the biological activity of acetamides and their derivatives:
- Study on Antibacterial Activity : A series of acetamide derivatives were synthesized and tested for their antibacterial properties using agar well diffusion assays. Compounds demonstrated varying degrees of activity against strains like E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MIC) lower than those of established antibiotics .
- Molecular Docking Studies : Molecular docking simulations have been conducted to elucidate the binding affinities of Acetamide derivatives towards specific bacterial targets, providing insights into their potential mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
